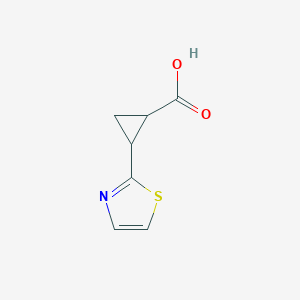
2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Thiazol-2-yl)cyclopropane-1-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring attached to a cyclopropane carboxylic acid moiety The thiazole ring, containing both sulfur and nitrogen atoms, is known for its aromatic properties and significant reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with a suitable cyclopropane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1,3-Thiazol-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(1,3-Thiazol-2-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites of enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Thiazole: A simpler analog with a similar ring structure but lacking the cyclopropane carboxylic acid moiety.
Cyclopropane Carboxylic Acid: Lacks the thiazole ring but shares the cyclopropane carboxylic acid structure.
2-(1,3-Thiazol-2-yl)acetic Acid: Similar structure but with an acetic acid moiety instead of a cyclopropane carboxylic acid.
Uniqueness: 2-(1,3-Thiazol-2-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the thiazole ring and the cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H7NO2S |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
2-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-3-4(5)6-8-1-2-11-6/h1-2,4-5H,3H2,(H,9,10) |
Clave InChI |
YYBJHRUMANYTOJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(=O)O)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















